molecular formula C12H26BrO6P B606395 Bromo-PEG3-phosphonic acid diethyl ester CAS No. 1148026-98-5

Bromo-PEG3-phosphonic acid diethyl ester

Cat. No. B606395
M. Wt: 377.21
InChI Key: WDIGPIACFQMAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bromo-PEG3-phosphonic acid diethyl ester” is a PEG linker containing a bromine and a hydrophilic PEG chain . It has a molecular weight of 377.2 g/mol, and its molecular formula is C12H26BrO6P . This compound is used in the synthesis of PROTAC molecules .


Molecular Structure Analysis

The molecular structure of “Bromo-PEG3-phosphonic acid diethyl ester” consists of a bromine atom, a hydrophilic PEG chain, and a phosphonic acid diethyl ester group . The InChI string representation of its structure is InChI=1S/C12H26BrO6P/c1-3-18-20 (14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 .


Chemical Reactions Analysis

The bromine atom in “Bromo-PEG3-phosphonic acid diethyl ester” makes it a good leaving group, enabling it to participate in substitution reactions . This property is particularly useful in the synthesis of PROTAC molecules .


Physical And Chemical Properties Analysis

“Bromo-PEG3-phosphonic acid diethyl ester” has a molecular weight of 377.21 g/mol . It has a topological polar surface area of 63.2 Ų, and it contains 20 heavy atoms . Its exact mass and monoisotopic mass are both 376.06504 g/mol .

Scientific Research Applications

1. Metal Ion Sorption

Bromo-PEG3-phosphonic acid diethyl ester is utilized in developing phosphoric acid ligands for metal ion sorption. These ligands demonstrate high efficiency in sorbing metal ions such as U(VI), Lu(III), Fe(III), and Al(III) from phosphoric acid solutions. The incorporation of ether oxygen in the ligand structure enhances metal affinities, showcasing its potential in selective metal ion extraction and environmental remediation (Zhu & Alexandratos, 2015).

2. Lipoprotein Lipase Promotion

This compound is involved in the metabolic pathway that influences lipoprotein lipase activity. It participates in the conversion process from diethyl phosphonate to monoethyl phosphonate, impacting plasma triglycerides and high-density lipoprotein cholesterol levels. This highlights its potential role in the study of lipid metabolism and cardiovascular health (Morioka et al., 2002).

3. Synthesis of Functional Organic Molecules

Bromo-PEG3-phosphonic acid diethyl ester is instrumental in the synthesis of ω-bromoalkylphosphonates, which are key building blocks for customizing complex organic molecules. This application is significant in creating new materials for biomedical and photo(electro)chemical applications, demonstrating its versatility in organic chemistry and materials science (Forchetta et al., 2021).

4. Polymer Chemistry and Material Science

It has applications in polymer chemistry, particularly in creating high-molecular-weight fluorinated poly(aryl ether) with excellent thermal, oxidative, and dimensional stability. This makes it suitable for use in polymeric electrolyte membranes for fuel cells, highlighting its importance in energy research and material science (Liu et al., 2006).

5. Synthesis of Phosphonate Esters and Acids

This compound is pivotal in the synthesis of various phosphonate esters and acids. These synthesized phosphonates have diverse applications, including their use in creating complex molecules for potential pharmacological use (Bou Orm et al., 2013).

6. Coating for Metal Oxide Nanoparticles

It's used in developing coatings for metal oxide nanoparticles, enhancing their colloidal stability and applicability in nanomaterials and nanomedicine. This application is crucial for the development of redispersible nanopowders and contrast agents for medical imaging (Berret & Graillot, 2022).

properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGPIACFQMAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG3-phosphonic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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